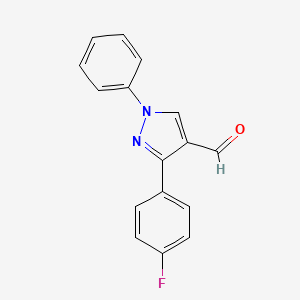

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQESLSBUZSGPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351471 | |

| Record name | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36640-40-1 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Introduction: The Significance of a Versatile Pyrazole Derivative

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore, a molecular framework that is crucial for a drug's biological activity.[1][2][3][4][5] The incorporation of a fluorophenyl group and a reactive carbaldehyde moiety enhances its utility as a versatile intermediate for the synthesis of a wide array of more complex molecular architectures with diverse therapeutic potential.

The presence of the fluorine atom can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[6] The aldehyde functional group serves as a synthetic handle for a variety of chemical transformations, allowing for the construction of novel derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers and scientists engaged in its use.

Molecular Structure and Synthesis

The foundational step to understanding the physicochemical properties of any compound lies in its synthesis and the consequential purity of the obtained substance. The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[7][8][9][10][11]

This reaction involves the formylation of an active hydrogen atom in an aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7][8] The reaction proceeds via an electrophilic substitution mechanism.

Experimental Protocol: Vilsmeier-Haack Synthesis

A detailed, step-by-step methodology for the synthesis is as follows:

-

Preparation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the electrophilic chloroiminium ion, the active formylating agent.

-

Reaction with Hydrazone: The precursor, 1-(4-fluorophenyl)ethanone phenylhydrazone, is then added to the freshly prepared Vilsmeier reagent.

-

Cyclization and Formylation: The reaction mixture is heated, typically for several hours, to facilitate the intramolecular cyclization to form the pyrazole ring and the subsequent formylation at the 4-position.

-

Work-up and Purification: The reaction is quenched by pouring it onto crushed ice, leading to the precipitation of the crude product. The solid is then filtered, washed, and purified, usually by recrystallization from a suitable solvent like ethanol, to yield the final product.[11]

The causality behind these experimental choices lies in the reactivity of the starting materials and the stability of the intermediates. The use of a potent electrophile like the Vilsmeier reagent is necessary to achieve formylation of the electron-rich pyrazole precursor. The controlled temperature and inert atmosphere are crucial to prevent side reactions and degradation of the product.

Caption: Synthetic pathway for this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are pivotal for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁FN₂O | [6] |

| Molecular Weight | 266.27 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 170-176 °C | [6] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and poorly soluble in water. | Inferred from general pyrazole derivative behavior. |

The relatively high melting point is indicative of a stable crystalline lattice structure. The solubility profile is characteristic of a moderately polar organic molecule, which has implications for its use in various reaction conditions and for its formulation in biological assays.

Spectral Analysis: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Aldehyde) | ~1680 | Strong, sharp absorption |

| C=N (Pyrazole ring) | ~1620 | Medium to strong absorption |

| C=C (Aromatic rings) | ~1500-1600 | Multiple absorptions |

| C-F (Fluorophenyl group) | ~1100-1250 | Strong absorption |

| C-H (Aromatic) | ~3000-3100 | Weak to medium absorptions |

The presence of a strong peak around 1680 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenyl and fluorophenyl rings, a singlet for the pyrazole proton, and a characteristic downfield singlet for the aldehyde proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet |

| Pyrazole (C₅-H) | ~8.5 - 9.0 | Singlet |

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~185 - 195 |

| Aromatic/Pyrazole Carbons | ~110 - 160 |

| C-F (Fluorophenyl) | J-coupling with ¹⁹F will be observed |

The specific chemical shifts and coupling constants are highly dependent on the solvent used for the analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺) would be observed at approximately m/z 267.0877, confirming the elemental composition.

Potential Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research:

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of novel compounds with potential anti-inflammatory, anticancer, antimicrobial, and antiviral activities. The pyrazole scaffold is a common feature in many approved drugs.[1][2][4]

-

Agrochemicals: Pyrazole derivatives have been investigated for their potential as herbicides and insecticides.[6][12]

-

Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[13]

Caption: Key application areas for this compound.

Conclusion

This compound is a compound of significant scientific interest due to its versatile chemical nature and its potential as a precursor for a wide range of biologically active molecules. This guide has provided a detailed overview of its synthesis, core physicochemical properties, and spectral characteristics. A thorough understanding of these fundamental properties is essential for any researcher or scientist working with this valuable synthetic intermediate. The self-validating nature of the described protocols, grounded in established chemical principles, ensures the reliability of the data presented. Further research into the diverse applications of this compound is warranted and is expected to yield novel discoveries in various scientific disciplines.

References

-

Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Review: biologically active pyrazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

-

ijc.org. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

MDPI. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Grafiati. (n.d.). Academic literature on the topic '3-(aryl)-1-phenyl-1H-pyrazole-4-carbaldehyde'. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 12. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 13. ossila.com [ossila.com]

An In-Depth Technical Guide to 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 36640-40-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, with the Chemical Abstracts Service (CAS) number 36640-40-1 , is a highly functionalized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyrazole core substituted with a 4-fluorophenyl group at the 3-position, a phenyl group at the 1-position, and a reactive carbaldehyde (formyl) group at the 4-position, provides a unique combination of steric and electronic properties. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and applications, providing researchers and developers with the critical information needed to leverage this valuable synthetic intermediate.

The pyrazole moiety is a well-established pharmacophore, present in numerous clinically approved drugs, owing to its ability to participate in various biological interactions.[1] The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[2] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[3] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic systems. The synthesis begins with the preparation of the corresponding phenylhydrazone, which then undergoes cyclization and formylation in a one-pot process.

Part 1: Synthesis of the Phenylhydrazone Precursor

The initial step involves the acid-catalyzed condensation of 4-fluoroacetophenone with phenylhydrazine to form (E)-1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine. This is a standard imine formation reaction where the lone pair of the nitrogen in phenylhydrazine attacks the electrophilic carbonyl carbon of the acetophenone.

Part 2: The Vilsmeier-Haack Cyclization and Formylation

The Vilsmeier-Haack reagent, a chloroiminium salt, is prepared in situ from a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). This reagent is the key electrophile in the reaction. The phenylhydrazone then attacks the Vilsmeier reagent, initiating an electrophilic substitution that leads to the formation of the pyrazole ring and the introduction of the formyl group at the 4-position.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoroacetophenone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed Ice

-

Sodium Carbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

Step 1: Synthesis of (E)-1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine

-

In a round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude phenylhydrazone can be purified by recrystallization from ethanol to yield the pure product.

Step 2: Vilsmeier-Haack Formylation

-

In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 5.0 eq) with constant stirring.

-

Dissolve the (E)-1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF.

-

Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.

| Property | Value |

| CAS Number | 36640-40-1 |

| Molecular Formula | C₁₆H₁₁FN₂O |

| Molecular Weight | 266.27 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 156-162 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and 4-fluorophenyl rings, a singlet for the pyrazole proton (H5), and a singlet for the aldehyde proton. The aldehyde proton will be the most downfield signal, typically in the range of δ 9.8-10.2 ppm. The pyrazole proton (H5) will appear as a singlet around δ 8.0-8.5 ppm. The aromatic protons will appear as multiplets in the range of δ 7.2-7.8 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon in the range of δ 185-195 ppm. The carbon atoms of the pyrazole ring and the aromatic rings will appear in the range of δ 110-165 ppm. The carbon atom attached to the fluorine will show a characteristic coupling (¹JC-F).

-

FTIR (KBr, cm⁻¹): The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1670-1690 cm⁻¹. Other characteristic bands will include C-H stretching for the aromatic rings and the pyrazole ring, C=C and C=N stretching vibrations for the aromatic and pyrazole rings, and a C-F stretching vibration.

-

Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 266, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, showing losses of CO, and fragments corresponding to the phenyl and fluorophenyl groups.

Reactivity and Synthetic Applications

The aldehyde functionality of this compound makes it a versatile precursor for the synthesis of a wide range of derivatives.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Reduction of the aldehyde with sodium borohydride or lithium aluminum hydride will yield the corresponding alcohol.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to introduce a variety of alkenyl substituents at the 4-position.

-

Condensation Reactions: The aldehyde undergoes condensation reactions with amines to form Schiff bases (imines), and with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel condensations to form α,β-unsaturated systems. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.[2]

-

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the aldehyde will produce secondary alcohols.

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is a key building block in the development of novel bioactive molecules.

-

Medicinal Chemistry: Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] The ability to easily modify the aldehyde group allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

-

Agrochemicals: The pyrazole core is also present in many commercial pesticides and herbicides. The title compound serves as a valuable intermediate for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

Conclusion

This compound is a strategically important synthetic intermediate with a broad spectrum of applications. Its synthesis via the Vilsmeier-Haack reaction is a well-established and efficient process. The presence of a reactive aldehyde group, coupled with the favorable properties imparted by the fluorinated pyrazole core, makes this compound a valuable tool for researchers and professionals in drug discovery, agrochemical development, and materials science. This guide provides a solid foundation of its synthesis, characterization, and reactivity, empowering scientists to fully exploit its potential in their research endeavors.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60, 119–122. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Published September 5, 2023. Available from: [Link]

-

Shetty, M. M., et al. Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Chemistry2012 , 24(11), 5037-5041. Available from: [Link]

-

Kumar, D., et al. Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available from: [Link]

-

Nurulita, Y., et al. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank2021 , 2021(1), M1197. Available from: [Link]

-

Sharma, V., et al. Current status of pyrazole and its biological activities. Pharmacognosy Reviews2014 , 8(16), 160. Available from: [Link]

-

Kumar, R. S., et al. 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank2018 , 2018(4), M1011. Available from: [Link]

-

J&K Scientific. 3-(4-Fluorophenyl)-1-phenylpyrazole-4-carbaldehyde. Available from: [Link]

-

Asiri, A. M., et al. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online2011 , 67(7), o1783. Available from: [Link]

Sources

A Comprehensive Technical Guide to 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, the pyrazole nucleus is a "biologically privileged" scaffold, appearing in numerous marketed drugs and bioactive compounds.[1][2] This guide provides an in-depth technical overview of a key derivative, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . This molecule is a highly versatile synthetic intermediate, valued for its role in constructing more complex molecular architectures.[3][4]

The strategic placement of a reactive carbaldehyde (formyl) group at the C4 position of the pyrazole ring provides a synthetic handle for a multitude of chemical transformations.[5][6] Furthermore, the presence of a 4-fluorophenyl moiety can significantly enhance the pharmacokinetic properties of derivative compounds, a crucial aspect in drug development.[3] This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the synthesis, analytical validation, and application of this important chemical building block.

Physicochemical and Structural Properties

This compound is typically a white to yellow crystalline solid under standard conditions.[3][7] Its core structure consists of a central pyrazole ring substituted with a phenyl group at the N1 position, a 4-fluorophenyl group at the C3 position, and a formyl group at the C4 position.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁FN₂O | [3][8][9] |

| Molecular Weight | 266.27 g/mol | [3][8][9] |

| CAS Number | 36640-40-1 | [3][8][9] |

| Appearance | White needles / White to yellow powder | [3][7] |

| Melting Point | 170-176 °C | [3] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0.75!"]; N2 [label="N", pos="-0.85,0!"]; C3 [label="C", pos="-0.5,-1.2!"]; C4 [label="C", pos="0.85,-1.2!"]; C5 [label="C", pos="1.1,0!"];

// Phenyl group at N1 C1_Ph [label="C", pos="0,2.25!"]; C2_Ph [label="C", pos="-1.2,2.95!"]; C3_Ph [label="C", pos="-1.2,4.35!"]; C4_Ph [label="C", pos="0,5.05!"]; C5_Ph [label="C", pos="1.2,4.35!"]; C6_Ph [label="C", pos="1.2,2.95!"]; H2_Ph [label="H", pos="-2.1,2.4!"]; H3_Ph [label="H", pos="-2.1,4.9!"]; H4_Ph [label="H", pos="0,6.1!"]; H5_Ph [label="H", pos="2.1,4.9!"]; H6_Ph [label="H", pos="2.1,2.4!"];

// 4-Fluorophenyl group at C3 C1_FPh [label="C", pos="-1.5,-2.4!"]; C2_FPh [label="C", pos="-0.9,-3.6!"]; C3_FPh [label="C", pos="-1.8,-4.6!"]; C4_FPh [label="C", pos="-3.1,-4.6!"]; C5_FPh [label="C", pos="-3.7,-3.6!"]; C6_FPh [label="C", pos="-2.8,-2.4!"]; F [label="F", color="#34A853", pos="-4.0,-5.6!"]; H2_FPh [label="H", pos="0.1,-3.6!"]; H3_FPh [label="H", pos="-1.5,-5.6!"]; H5_FPh [label="H", pos="-4.7,-3.6!"]; H6_FPh [label="H", pos="-3.1,-1.4!"];

// Carbaldehyde group at C4 C_CHO [label="C", pos="1.8,-2.4!"]; O_CHO [label="O", color="#EA4335", pos="1.5,-3.6!"]; H_CHO [label="H", pos="2.8,-2.4!"];

// Pyrazole ring H H5_Py [label="H", pos="2.1,0.3!"];

// Draw bonds // Pyrazole ring N1 -- N2 -- C3 -- C4 -- C5 -- N1; C3 -- C4 [style=double]; N1 -- C5 [style=double];

// Substituents N1 -- C1_Ph; C3 -- C1_FPh; C4 -- C_CHO; C5 -- H5_Py;

// Phenyl group at N1 C1_Ph -- C2_Ph; C2_Ph -- C3_Ph; C3_Ph -- C4_Ph; C4_Ph -- C5_Ph; C5_Ph -- C6_Ph; C6_Ph -- C1_Ph; C1_Ph -- C2_Ph [style=double]; C3_Ph -- C4_Ph [style=double]; C5_Ph -- C6_Ph [style=double]; C2_Ph -- H2_Ph; C3_Ph -- H3_Ph; C4_Ph -- H4_Ph; C5_Ph -- H5_Ph; C6_Ph -- H6_Ph;

// 4-Fluorophenyl group at C3 C1_FPh -- C2_FPh; C2_FPh -- C3_FPh; C3_FPh -- C4_FPh; C4_FPh -- C5_FPh; C5_FPh -- C6_FPh; C6_FPh -- C1_FPh; C1_FPh -- C2_FPh [style=double]; C3_FPh -- C4_FPh [style=double]; C5_FPh -- C6_FPh [style=double]; C4_FPh -- F; C2_FPh -- H2_FPh; C3_FPh -- H3_FPh; C5_FPh -- H5_FPh; C6_FPh -- H6_FPh;

// Carbaldehyde group C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; }

Core Synthesis Protocol: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[10][11][12] This reaction is a cornerstone of heterocyclic chemistry, enabling the formylation of electron-rich rings.[5][13][14]

Causality and Mechanistic Insight

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: An N,N-disubstituted amide, typically N,N-dimethylformamide (DMF), is activated by an acid halide like phosphorus oxychloride (POCl₃). This in situ reaction forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[13] This step is exothermic and moisture-sensitive; therefore, anhydrous conditions and controlled temperature are critical for success.[13]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the precursor, 1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine, acts as a nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. The subsequent cyclization and hydrolysis of the resulting iminium intermediate under aqueous workup conditions yields the final aldehyde product.[5][10] This method offers high regioselectivity for the C4 position of the pyrazole ring.[5]

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment (PPE).[12][13]

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, e.g., 15 mL). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, e.g., 5 mL) dropwise with continuous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture in the cold for an additional 30 minutes to ensure complete formation of the reagent.

-

Addition of Precursor: Dissolve the starting material, 4-fluoroacetophenone phenylhydrazone (e.g., 15 mmol), in a minimal amount of anhydrous DMF (e.g., 5 mL).[11] Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Then, heat the reaction mixture in a water bath at 60-70 °C for 5-6 hours.[6][12]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing 200g of crushed ice with constant stirring. A precipitate will form. Neutralize the acidic solution slowly and carefully with a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is approximately 7-8.[5]

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic impurities. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.[12]

Analytical Characterization and Validation

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system confirms that the target molecule has been successfully synthesized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for structural elucidation.

-

¹H NMR: Expected signals include multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the phenyl and fluorophenyl rings. A characteristic singlet for the aldehyde proton (CHO) will appear downfield (approx. 9.5-10.5 ppm), and another singlet for the C5-proton of the pyrazole ring will be observed.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the pyrazole ring carbons, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (approx. 185-195 ppm). Carbon-fluorine couplings (J-coupling) will be observable for the carbons of the fluorophenyl ring.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₆H₁₂FN₂O⁺.[15]

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A strong absorption band around 1670-1700 cm⁻¹ is characteristic of the C=O stretching of the aromatic aldehyde. Bands corresponding to C=C and C=N stretching in the aromatic and pyrazole rings will also be present.

Applications in Research and Drug Development

This compound is not an end-product but a valuable starting material for creating diverse libraries of bioactive molecules.

-

Pharmaceutical Development: The aldehyde functional group is a versatile precursor for reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, enabling the synthesis of compounds with potential therapeutic activities.[10] It has been utilized as a key intermediate in the synthesis of novel anti-inflammatory, analgesic, and anticancer agents.[3][4][16] The pyrazole scaffold itself is known to interact with various biological targets.[12]

-

Agrochemical Chemistry: This compound serves as a building block in the formulation of modern pesticides and herbicides, contributing to crop protection.[4][17]

-

Multicomponent Reactions: It is an effective component in multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecular scaffolds from simple starting materials, accelerating the drug discovery process.[2] For instance, it has been used in a four-component reaction to synthesize nicotinonitrile derivatives with potential anticancer activity.[2]

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its robust and regioselective synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, makes it an indispensable tool for researchers. The insights provided in this guide—from its fundamental properties and detailed synthesis protocol to its analytical validation and diverse applications—underscore its value as a foundational building block for the next generation of pharmaceuticals and agrochemicals.

References

- A Comparative Guide to Formylation Methods for Pyrazoles: Vilsmeier-Haack and Beyond. (2025). Benchchem.

- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (2025). Benchchem.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Semantic Scholar.

- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.

- 3-(4-fluorophenyl)-1-phenyl-pyrazole-4-carbaldehyde. Hangzhou Haorui Chemical Co., Ltd.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

- 3-(4-Fluorophenyl)-1-phenylpyrazole-4-carbaldehyde. Chem-Impex.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa.

- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde Product Description. ChemicalBook.

- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv

- Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

- 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.

- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 3-(4-fluorophenyl)-1-phenyl-pyrazole-4-carbaldehyde_36640-40-1_杭州海瑞化工有限公司 [hairuichem.com]

- 9. 36640-47-8 CAS MSDS (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 12. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde melting point

An In-Depth Technical Guide to the Melting Point of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, with a core focus on the principles and methodologies for determining its melting point. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering insights into the causality behind experimental choices and ensuring the protocols described are self-validating systems for generating trustworthy data.

Introduction: The Significance of the Pyrazole Scaffold

The subject of this guide, this compound, belongs to the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a five-membered ring with two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in modern medicinal chemistry.[1] Its metabolic stability and versatile nature for chemical modification have established it as a "privileged scaffold" in drug discovery.[2][3]

Derivatives of pyrazole are integral to numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][5] Compounds like Celecoxib (an anti-inflammatory drug) and Zanubrutinib (an anticancer agent) highlight the therapeutic success of pyrazole-based molecules.[2] The title compound, a carbaldehyde derivative, serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules for pharmaceutical and agricultural applications.[6][7]

Given its role as a synthetic precursor, the precise characterization of this compound is paramount. The melting point is a fundamental physical property that serves as a critical first indicator of both identity and purity.

Physicochemical Data and the Importance of Melting Point

A compound's melting point is the temperature at which it transitions from a solid to a liquid state.[8] This physical constant is not merely a number; it is a powerful diagnostic tool. For a crystalline solid, the melting point is a characteristic property dependent on its molecular structure. Its determination is vital for several reasons:

-

Purity Assessment: A pure crystalline solid typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C. The presence of even small amounts of miscible impurities will cause a depression in the melting point and a broadening of the melting range.[9] This phenomenon provides an immediate and cost-effective assessment of sample purity.

-

Compound Identification: By comparing the experimentally determined melting point to literature values, researchers can help confirm the identity of a synthesized compound.[8]

-

Quality Control: In drug development and manufacturing, melting point serves as a key quality control parameter to ensure batch-to-batch consistency.

Below is a summary of the available physicochemical data for this compound.

| Property | Value | Source |

| Melting Point | 171–173 °C | ChemicalBook[10] |

| 170–176 °C | Chem-Impex[6] | |

| Molecular Formula | C₁₆H₁₁FN₂O | Chem-Impex[6] |

| Molecular Weight | 266.27 g/mol | Chem-Impex[6] |

| Appearance | White needles | Chem-Impex[6] |

| Boiling Point | 436.8 ± 40.0 °C (Predicted) | ChemicalBook[10] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | ChemicalBook[10] |

Note: The slight variation in reported melting point ranges is common and can be attributed to differences in instrumentation, heating rates, or the purity of the reference samples.

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point, a universally accepted and reliable technique. The rationale behind each step is explained to ensure a deep understanding of the process.

Logical Framework: The "Why" Behind the Method

The entire protocol is designed as a self-validating system. The primary goal is to achieve slow, controlled heating as the sample approaches its melting point, allowing the system to remain in thermal equilibrium with the thermometer. A rapid heating rate will cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.[11] The sharpness of the resulting range is, therefore, an intrinsic validation of the technique's proper execution.

Workflow Diagram: Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of this compound onto a clean, dry watch glass.

-

Using a spatula, crush the crystalline solid into a fine, uniform powder. Rationale: This ensures uniform packing and efficient heat transfer throughout the sample.

-

Take a glass capillary tube (sealed at one end) and press the open end into the powder.[11]

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.[9][11] The final packed sample height should be approximately 2-3 mm. Rationale: Too much sample will cause a temperature gradient within the sample itself, leading to a broader melting range.

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the designated slot in the melting point apparatus.[11]

-

Set the apparatus to heat at a relatively rapid rate (e.g., 10-15°C per minute) to approach the expected melting point. Based on the literature, a target of ~150°C is appropriate.[11]

-

Once the temperature reaches approximately 15-20°C below the expected melting point (i.e., ~150-155°C), significantly reduce the heating rate to 1-2°C per minute.[11] Rationale: This slow ramp rate is critical for accuracy, ensuring the temperature of the sample and the thermometer are in equilibrium.

-

-

Data Acquisition and Interpretation:

-

Observe the sample continuously through the magnifying eyepiece.

-

Record the temperature (T1 ) at which the first drop of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T2 ) at which the last crystal of the solid just dissolves into liquid.[8][12]

-

The experimental melting point should be recorded as a range: T1 – T2 .

-

Allow the apparatus to cool before performing a second measurement with a fresh sample and capillary tube to ensure reproducibility.

-

Conclusion for the Practicing Scientist

The determination of the melting point of this compound, expected in the range of 170-176°C , is a foundational experiment for any researcher working with this compound.[6] It provides a rapid and reliable metric for verifying its identity and assessing its purity. A sharp melting range (e.g., 172-173°C) is indicative of high purity, whereas a depressed and broad range (e.g., 167-172°C) signals the presence of impurities and the likely need for further purification steps, such as recrystallization. Adherence to a meticulous, slow-heating protocol is not merely procedural—it is the bedrock of obtaining accurate and trustworthy data that can confidently guide subsequent research and development efforts.

References

-

Zanubrutinib, E. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Al-dhahri, T. (2021). experiment (1) determination of melting points. [Link]

-

Toma, I. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Manap, A. et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Rani, P. et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Various Authors. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. ResearchGate. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Dong, V.M. & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE. [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

InterContinental Warszawa. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 36640-47-8 CAS MSDS (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. byjus.com [byjus.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed prediction of the spectrum, a robust experimental protocol, and an in-depth discussion of the underlying principles governing the observed chemical shifts and coupling patterns.

Introduction: The Significance of this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The title compound, this compound, is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its structure incorporates several key features that are of interest in drug design: a 1,3-disubstituted pyrazole core, a phenyl group at the N1 position, a fluorophenyl group at the C3 position, and a reactive carbaldehyde group at the C4 position. The fluorine substituent is particularly noteworthy as its incorporation can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Accurate structural confirmation is paramount in the synthesis of such compounds, and ¹H NMR spectroscopy is the most powerful tool for this purpose. This guide will deconstruct the anticipated ¹H NMR spectrum of this molecule, providing a clear roadmap for its interpretation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the eleven protons in the molecule. The chemical environment of each proton is unique, leading to a well-resolved spectrum. The predicted chemical shifts, multiplicities, and coupling constants are detailed below and summarized in Table 1.

Aldehyde Proton (H-a)

The most downfield signal in the spectrum is unequivocally assigned to the aldehyde proton. This proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group.[2] Its chemical shift is anticipated to be in the range of δ 9.5 – 10.5 ppm .[3] This signal will appear as a sharp singlet (s) as there are no adjacent protons to couple with. In a similar compound, 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, this proton was observed at δ 10.02 ppm.[4]

Pyrazole Ring Proton (H-5)

The lone proton on the pyrazole ring, H-5, is also expected to be in a relatively downfield region due to the aromatic nature of the heterocycle and the influence of the adjacent nitrogen atom and the C4-carbaldehyde group. Its predicted chemical shift is between δ 8.3 - 8.7 ppm . This signal will appear as a singlet (s) . For comparison, in a series of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives, the pyrazole proton was consistently observed as a singlet in the range of δ 8.4-8.5 ppm.[1]

Phenyl Group Protons (N-phenyl)

The protons of the phenyl group attached to the N1 position of the pyrazole ring will give rise to signals in the aromatic region of the spectrum (δ 7.0 - 8.0 ppm). These five protons are not chemically equivalent and will exhibit characteristic splitting patterns.

-

Ortho-protons (H-o): These two protons are closest to the pyrazole ring and are expected to be the most deshielded of the N-phenyl protons, appearing at approximately δ 7.7 - 7.9 ppm . They will likely appear as a doublet of doublets (dd) or a multiplet due to coupling with both the meta and para protons.

-

Meta-protons (H-m): These two protons are predicted to resonate at around δ 7.4 - 7.6 ppm . They will likely appear as a triplet (t) due to coupling with the adjacent ortho and para protons.

-

Para-proton (H-p): This single proton will be the most shielded of the N-phenyl protons, with an expected chemical shift of δ 7.2 - 7.4 ppm . It should appear as a triplet (t) .

4-Fluorophenyl Group Protons (C-phenyl)

The protons of the 4-fluorophenyl group at the C3 position will also appear in the aromatic region. The key feature of these signals will be the additional splitting due to coupling with the fluorine atom.

-

Protons ortho to Fluorine (H-o'): These two protons are chemically equivalent and are expected to resonate at approximately δ 7.1 - 7.3 ppm . Due to coupling with the adjacent protons (meta to fluorine) and the fluorine atom itself, this signal will appear as a triplet of doublets (td) or a more complex multiplet. The ortho H-F coupling constant (³JHF) is typically in the range of 8-10 Hz.

-

Protons meta to Fluorine (H-m'): These two protons are also chemically equivalent and are predicted to appear at around δ 7.5 - 7.7 ppm . This signal will likely be a triplet of doublets (td) or a multiplet due to coupling with the adjacent protons and a smaller, long-range coupling to the fluorine atom (⁴JHF), which is typically around 5-7 Hz.

The following diagram illustrates the chemical structure and the assigned proton labels:

Caption: Experimental workflow for NMR sample preparation and analysis.

Spectrometer Setup and Acquisition

-

Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

Spectral Width: A range that encompasses all expected signals (e.g., -1 to 11 ppm).

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak.

Scientific Rationale and In-depth Interpretation

The predicted ¹H NMR spectrum is a direct consequence of the molecule's electronic structure and the interplay of various magnetic effects.

-

Inductive and Anisotropic Effects of the Carbonyl Group: The strong deshielding of the aldehyde proton (H-a) is a classic example of the combined influence of the inductive effect of the electronegative oxygen atom and the magnetic anisotropy of the C=O double bond. [2]This effect also contributes to the downfield shift of the pyrazole proton (H-5).

-

Aromaticity and Substituent Effects on the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region. The precise chemical shift of H-5 is modulated by the electronic nature of the substituents at positions 1, 3, and 4. The electron-withdrawing nature of the N-phenyl and C4-carbaldehyde groups contributes to the deshielding of H-5.

-

Through-Bond and Through-Space Coupling: The splitting patterns observed in the spectrum are due to spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. In the case of the 4-fluorophenyl ring, the protons are also coupled to the fluorine atom. This ¹H-¹⁹F coupling can occur through bonds, with the magnitude generally decreasing as the number of intervening bonds increases. [5]Through-space coupling between fluorine and nearby protons can also be observed, although it is typically weaker. [6]

-

Solvent Effects: The choice of NMR solvent can lead to variations in chemical shifts, particularly for protons involved in hydrogen bonding or those in close proximity to polar functional groups. [7]For the aldehyde proton, more polar or aromatic solvents like DMSO-d₆ or benzene-d₆ can induce noticeable shifts compared to a less interactive solvent like CDCl₃ due to specific solute-solvent interactions. [8]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the experimental data with the predictions outlined in this guide, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocol provided herein serves as a robust starting point for obtaining high-quality NMR data, which is a critical step in any research and development endeavor involving novel chemical entities.

References

-

Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. [Link]

- Claramunt, R. M., Elguero, J., & Demendoza, J. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763.

-

Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1079. [Link]

- Pardi, A., & Tinoco Jr, I. (1982). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Biochemistry, 21(19), 4686-4693.

- Gherghiceanu, E. R., Deleanu, C., Maganu, M., & Draghici, C. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society, 18(10), 2635-2648.

- Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6341.

-

Harrad, M. A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(4), M1288. [Link]

-

Schaefer, T., & Schneider, W. G. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 38(11), 2066-2075. [Link]

- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, M. M. (2014). Synthesis and Biological Evaluation of Some New Substituted Fused Pyrazole Ring Systems as Possible Anticancer and Antimicrobial agents.

- Chen, X., et al. (2010). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

-

Joseph, S., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(4), M1011. [Link]

- Smith, T. E., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9473-9480.

-

Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(12), 979-983. [Link]

-

Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem) [Video]. YouTube. [Link]

- Li, J., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- Wolański, Ł., & Pecul, M. (2012). An Overview of Fluorine NMR.

-

University College London. (n.d.). Chemical shifts. [Link]

- Urbonas, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

-

JoVE. (2024, April 4). Video: π Electron Effects on Chemical Shift: Overview. [Link]

- ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR.

- Wang, Y., et al. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances, 8(3), 1338-1345.

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5531-5540. [Link]

- Hoye, T. R., & Zhao, H. (2012). Measurement of Long Range C H Coupling Constants. Organic Letters, 4(10), 1655-1657.

- Uhrín, D., & Bell, N. G. A. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

Wescott, C. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9473-9480. [Link]

- Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp.

- Chen, Y. H., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(11), 3328.

- Urbonas, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

- ResearchGate. (n.d.). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions.

- Al-Bayati, R. E., & Al-Amiery, A. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- Shetty, M. M., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040.

-

Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(2), 97-106. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Video: π Electron Effects on Chemical Shift: Overview [jove.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this complex heterocyclic molecule through the lens of ¹³C NMR spectroscopy. We will explore the theoretical underpinnings, experimental protocols, and detailed spectral interpretation, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of analysis.

Introduction: The Significance of ¹³C NMR in Heterocyclic Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1] The specific compound, this compound, is a key intermediate in the synthesis of various bioactive molecules.[1][2] Its structural integrity is paramount, and ¹³C NMR spectroscopy stands as a definitive tool for its characterization. Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton of the molecule, offering unambiguous insights into the electronic environment of each carbon atom. This technique is indispensable for confirming the successful synthesis and purity of the target compound.

Predicted ¹³C NMR Spectral Data

While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found in the searched literature, we can predict the chemical shifts with a high degree of confidence based on extensive data from analogous pyrazole derivatives.[3][4][5][6][7][8] The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, with assignments based on established substituent effects in pyrazole systems.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |

| C=O (Carbaldehyde) | 185 - 195 | The aldehyde carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom. This is a characteristic range for aldehyde carbons. |

| C3 (Pyrazole Ring) | 150 - 155 | Attached to the electron-withdrawing 4-fluorophenyl group and adjacent to a nitrogen atom, this carbon is significantly deshielded. |

| C5 (Pyrazole Ring) | 140 - 145 | Bonded to the N-phenyl group and adjacent to the other nitrogen, its chemical shift is influenced by the aromatic substituent and the heterocyclic nature of the ring. |

| C4 (Pyrazole Ring) | 115 - 125 | This carbon is substituted with the electron-withdrawing carbaldehyde group, which influences its chemical shift. |

| C1' (N-Phenyl) | 138 - 142 | The ipso-carbon of the N-phenyl ring, directly attached to the pyrazole nitrogen. |

| C2', C6' (N-Phenyl) | 120 - 125 | Ortho-carbons of the N-phenyl ring. |

| C3', C5' (N-Phenyl) | 128 - 132 | Meta-carbons of the N-phenyl ring. |

| C4' (N-Phenyl) | 125 - 130 | Para-carbon of the N-phenyl ring. |

| C1'' (4-Fluorophenyl) | 128 - 132 (doublet, ¹JCF) | The ipso-carbon of the 4-fluorophenyl ring, showing a characteristic large coupling constant with the fluorine atom. |

| C2'', C6'' (4-Fluorophenyl) | 130 - 135 (doublet, ²JCF) | Ortho-carbons to the fluorine atom, exhibiting a smaller coupling constant. |

| C3'', C5'' (4-Fluorophenyl) | 115 - 120 (doublet, ³JCF) | Meta-carbons to the fluorine atom, with an even smaller coupling constant. |

| C4'' (4-Fluorophenyl) | 160 - 165 (doublet, ⁴JCF) | The carbon directly bonded to the fluorine atom, highly deshielded and showing a characteristic coupling. |

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the ¹³C probe to the resonance frequency of the carbon nuclei.

-

Shim the magnetic field to achieve high homogeneity and sharp spectral lines.

3. Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR experiment and results in a spectrum where each unique carbon atom appears as a single line.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is often required compared to ¹H NMR.

-

Employ a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is needed.

4. Advanced Spectral Editing Techniques:

-

To aid in the assignment of the carbon signals, it is highly recommended to perform spectral editing experiments such as DEPT (Distortionless Enhancement by Polarization Transfer).

-

A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

-

A DEPT-90 experiment will only show CH signals.

-

These experiments are invaluable for distinguishing between different types of carbon atoms.

In-depth Spectral Analysis and Causality

The interpretation of the ¹³C NMR spectrum of this compound relies on understanding the electronic effects of the various substituents on the pyrazole core and the attached phenyl rings.

The Pyrazole Core:

The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly diagnostic.

-

C3: The presence of the electron-withdrawing 4-fluorophenyl group at this position leads to a downfield shift.

-

C5: The N-phenyl group also exerts an electronic influence on C5, contributing to its chemical shift.

-

C4: The carbaldehyde group at the C4 position is strongly electron-withdrawing, causing a significant downfield shift for this carbon.

The Phenyl Rings:

The substitution patterns on the two phenyl rings are clearly distinguishable.

-

N-Phenyl Ring: The signals for the N-phenyl ring will appear in the aromatic region, with the ipso-carbon (C1') typically being broader and having a lower intensity.

-

4-Fluorophenyl Ring: The most characteristic feature of this ring will be the carbon-fluorine couplings. The carbon directly attached to the fluorine (C4'') will appear at a very downfield chemical shift and will be split into a doublet by the fluorine atom. The other carbons in this ring will also show smaller C-F coupling constants, which are invaluable for unambiguous assignment.

Logical Workflow for Spectral Assignment

The following workflow, visualized in the DOT graph below, outlines a systematic approach to assigning the ¹³C NMR spectrum of the target molecule.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ossila.com [ossila.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex heterocyclic molecule featuring multiple functional groups that are significant in the fields of medicinal chemistry and materials science. As a derivative of the pyrazole scaffold, which is a core component of numerous pharmacologically active compounds, its structural elucidation is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. This guide offers a detailed examination of the IR spectroscopy of this specific pyrazole derivative, covering theoretical principles, experimental protocols, and in-depth spectral interpretation.

Molecular Structure and Vibrational Analysis

To effectively interpret the IR spectrum, it is essential to first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

The key functional groups in this compound are:

-

Aromatic C-H: Found on both the phenyl and 4-fluorophenyl rings.

-

Aldehyde C-H: The hydrogen attached to the carbonyl carbon.

-

Carbonyl (C=O): The aldehyde group.

-

Aromatic C=C: Present in both phenyl rings.

-

Pyrazole Ring (C=N and C=C): The core heterocyclic structure.

-

Carbon-Fluorine (C-F): On the 4-fluorophenyl ring.

The following diagram illustrates how each molecular component contributes to the overall IR spectrum.

Caption: Relationship between molecular structure and IR spectrum.

Theoretical IR Absorption Frequencies

Based on established principles of infrared spectroscopy, we can predict the characteristic absorption regions for the molecule's key bonds.

High Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen.[1][2]

-

Aromatic C-H Stretching: Vibrations of C-H bonds on the phenyl and fluorophenyl rings typically appear as a group of weak to medium peaks just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[3][4]

-

Aldehyde C-H Stretching: This is a highly diagnostic feature for aldehydes. It manifests as two weak to medium bands, one around 2860-2800 cm⁻¹ and another near 2760-2700 cm⁻¹.[5][6] The lower frequency band is particularly indicative, as it appears in a region that is often clear of other absorptions.[7]

Double Bond Region (2000 - 1500 cm⁻¹)

This region contains stretching vibrations for double bonds like C=O, C=N, and C=C.[1][2]

-

Carbonyl (C=O) Stretching: This is one of the most intense and easily identifiable peaks in an IR spectrum.[8][9] For an aromatic aldehyde, where the carbonyl group is conjugated with the pyrazole and phenyl rings, the C=O stretching frequency is lowered due to resonance. It is expected to appear as a very strong, sharp peak in the range of 1710-1685 cm⁻¹.[5][6][7][10]

-

Aromatic and Pyrazole C=C & C=N Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the carbon-carbon and carbon-nitrogen double bonds of the pyrazole ring give rise to a series of medium to strong peaks typically between 1620 cm⁻¹ and 1430 cm⁻¹.[3][11]

Fingerprint Region (1500 - 500 cm⁻¹)

This region is complex, containing a multitude of stretching and bending vibrations.[8][12] While individual peak assignment can be challenging, the overall pattern is unique to the molecule.[2][8]

-

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption. For aryl fluorides, this peak is typically found in the 1250-1120 cm⁻¹ range.

-

C-N Stretching: The C-N stretching of the pyrazole ring can be observed around 1290 cm⁻¹.[13]

-